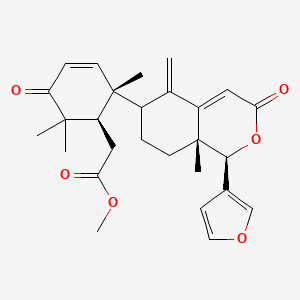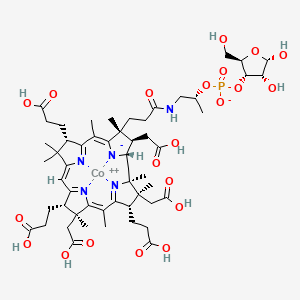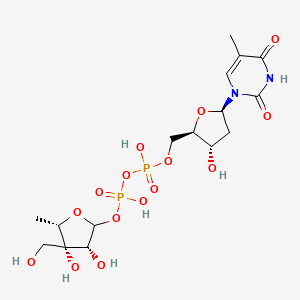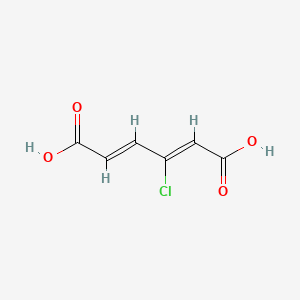
3-Chloro-2,4-hexadienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloromuconic acid is a monochloromuconic acid carrying a chloro group at position 3.
Applications De Recherche Scientifique
Environmental and Chemical Toxicity
3-Chloro-2,4-hexadienedioic acid and its related compounds are studied in environmental management due to their role in inducing aqueous toxicity. Research by Shang et al. (2005) on the ozonation of chlorophenols reveals that compounds like 2-chloro-2,4-hexadienedioic acid may be sources of toxicity during the ozonation process of chlorophenols (Shang et al., 2005).
Chemical Behavior and Reactions
The chemical behavior of compounds structurally related to 3-Chloro-2,4-hexadienedioic acid, such as 3-fluoro-2,4-hexadienedioate, has been studied by Pieken and Kozarich (1990). They focus on lactonization processes under different pH conditions and the influence of halo substituents on these chemical reactions (Pieken & Kozarich, 1990).
Polymer Stability
Hoang et al. (1982) researched the addition of HCl to 2–4 hexadiene in chlorinated solvents, contributing to the understanding of polymer stability. This study is significant in the field of polymer degradation and stability, relating to the chemical properties of compounds like 3-Chloro-2,4-hexadienedioic acid (Hoang et al., 1982).
Atmospheric Chemistry
The reactivity of α,β-unsaturated carbonyl compounds in atmospheric chemistry has been studied by Colmenar et al. (2018). Their work on the gas phase reaction of E,E-2,4-hexadienal with atmospheric oxidants provides insights into the tropospheric degradation mechanisms relevant to compounds like 3-Chloro-2,4-hexadienedioic acid (Colmenar et al., 2018).
Propriétés
Numéro CAS |
20665-95-6 |
|---|---|
Nom du produit |
3-Chloro-2,4-hexadienedioic acid |
Formule moléculaire |
C6H5ClO4 |
Poids moléculaire |
176.55 g/mol |
Nom IUPAC |
(2Z,4E)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3- |
Clé InChI |
ICMVYBXQDUXEEE-XLFBNKDWSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C(=C\C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
SMILES canonique |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



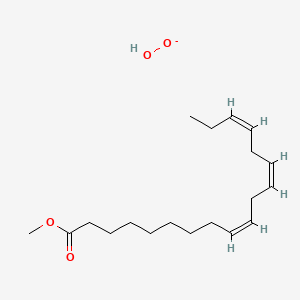

![(2S,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1239193.png)
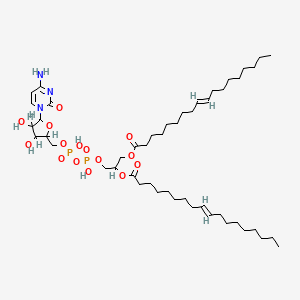
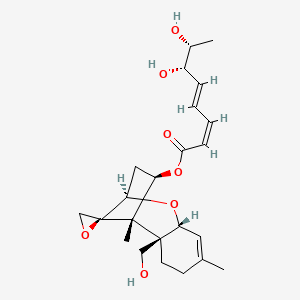


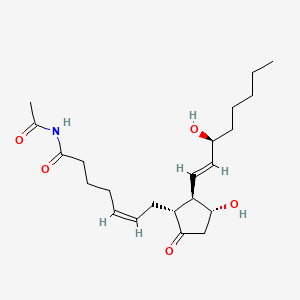
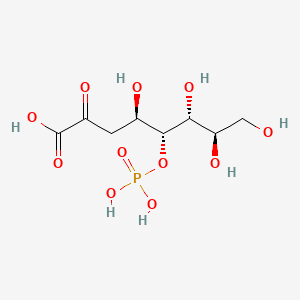
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
